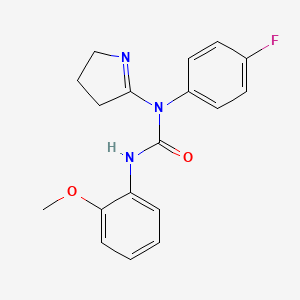
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea, also known as TAK-659, is a synthetic compound that has been developed for its potential use in cancer treatment. This compound belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in cell growth and proliferation. In
Mécanisme D'action
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea works by inhibiting the activity of several protein kinases that are involved in cell growth and proliferation. Specifically, it inhibits the activity of BTK, FLT3, and JAK2, which are all critical for the survival and proliferation of cancer cells. By blocking the activity of these enzymes, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit cell proliferation and migration. 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea is its potent anti-tumor activity against a variety of cancer cell lines. It has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea is its low solubility, which may make it difficult to administer in certain formulations. Additionally, more research is needed to determine the optimal dosing and administration schedule for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea.
Orientations Futures
There are several potential future directions for the research and development of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea. One area of interest is the potential use of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another area of interest is the development of more potent and selective protein kinase inhibitors that can overcome some of the limitations of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea, such as its low solubility. Finally, more research is needed to determine the optimal patient population for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea, as well as the optimal dosing and administration schedule.
Méthodes De Synthèse
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea is synthesized through a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde to form an imine intermediate. The imine intermediate is then reduced to form the corresponding amine, which is then reacted with 3,4-dihydro-2H-pyrrole-5-carboxylic acid to form the pyrrole ring. The final step involves the reaction of the pyrrole intermediate with isocyanate to form the urea bond. The overall yield of the synthesis process is approximately 30%.
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in the growth and proliferation of cancer cells, including BTK, FLT3, and JAK2. In preclinical studies, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea has demonstrated potent anti-tumor activity against a variety of cancer cell lines, including chronic lymphocytic leukemia, acute myeloid leukemia, and multiple myeloma.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-24-16-6-3-2-5-15(16)21-18(23)22(17-7-4-12-20-17)14-10-8-13(19)9-11-14/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVKGWXBVGFQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

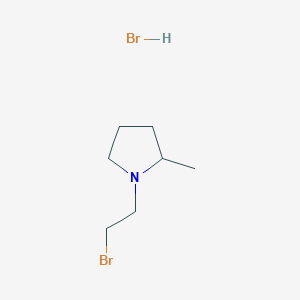
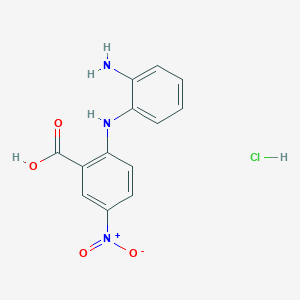
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2928087.png)
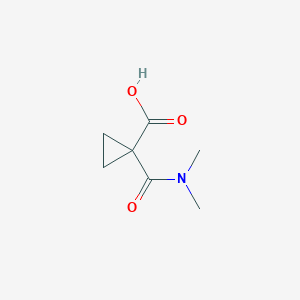
![N-(2-chloro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2928091.png)
![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)
![N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2928093.png)
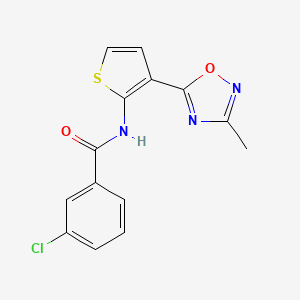


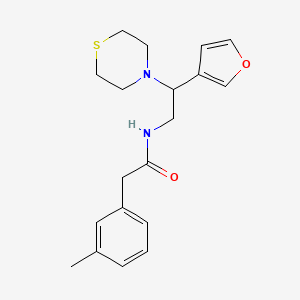
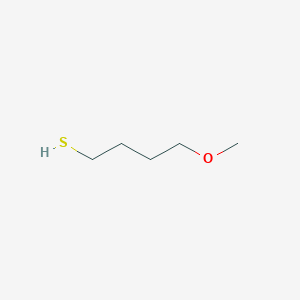
![Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2928105.png)
